molecular formula C18H11ClF3NO2S B3217137 Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 117545-95-6

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B3217137
CAS No.: 117545-95-6
M. Wt: 397.8 g/mol
InChI Key: HZXPCTJVBKTMGD-UHFFFAOYSA-N
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Description

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C18H11ClF3NO2S and a molecular weight of 397.80 g/mol . This compound is characterized by the presence of a benzhydryl group, a thiazole ring, and a trifluoromethyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of benzhydryl chloride with 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine), temperatures (room temperature to reflux).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid), temperatures (0°C to room temperature).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), temperatures (0°C to room temperature).

Major Products

    Substitution: Amino or thiol derivatives of the thiazole ring.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • Benzhydryl 2-chloro-4-methylthiazole-5-carboxylate
  • Benzhydryl 2-chloro-4-ethylthiazole-5-carboxylate
  • Benzhydryl 2-chloro-4-phenylthiazole-5-carboxylate

Uniqueness

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

benzhydryl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3NO2S/c19-17-23-15(18(20,21)22)14(26-17)16(24)25-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXPCTJVBKTMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(N=C(S3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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